4-(Trifluoromethyl)benzylamine

概述

描述

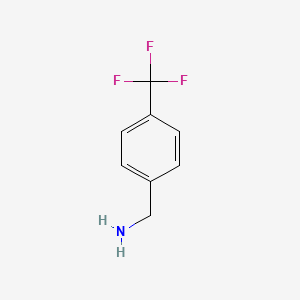

4-(Trifluoromethyl)benzylamine is an organic compound with the molecular formula CF3C6H4CH2NH2 . It is a colorless to light yellow liquid with a pungent odor. This compound is widely used as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries .

准备方法

Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-(Trifluoromethyl)benzylamine involves the reduction of 4-(Trifluoromethyl)benzaldehyde. The process typically includes the following steps :

Reduction of 4-(Trifluoromethyl)benzaldehyde: This step involves the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent like methanol or tetrahydrofuran (THF).

Amination: The resulting alcohol is then subjected to amination using reagents like ammonia (NH3) or an amine source under suitable conditions.

Industrial Production Methods: In industrial settings, the production of this compound often involves the following steps :

Reaction Setup: A reactor is charged with distilled water, sodium acetate, hydroxylamine hydrochloride, and methanol.

Addition of 4-(Trifluoromethyl)benzaldehyde: The mixture is stirred at room temperature, followed by vacuum distillation to remove the solvent.

Reduction and Amination: Acetic acid and zinc are added to the mixture, causing an exothermic reaction that raises the temperature to 60-80°C. The reaction is maintained at this temperature, followed by the addition of toluene and ammonia to remove zinc salts.

Isolation: The product is isolated by separating the aqueous phase and purifying the organic phase.

化学反应分析

Nucleophilic Reactions

TFMBA participates in nucleophilic substitution and addition reactions due to its primary amine functionality.

Key Examples

Mechanistic Insight : The reaction with disulfides proceeds via bromine-mediated oxidation to generate a thioamide intermediate, followed by nucleophilic attack by the amine . Asymmetric synthesis leverages hydrogen-bonding interactions to achieve enantioselectivity .

Cross-Coupling Reactions

TFMBA engages in transition-metal-catalyzed coupling reactions to form biaryl structures.

Key Examples

| Reaction Type | Catalysts/Conditions | Yield | Product | Reference |

|---|---|---|---|---|

| Deaminative coupling | Pd(OAc)₂, arylboronic acids, 100°C | 48% | Diarylmethanes | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, KOtBu, 70°C | 60% | N-Aryl benzylamines |

Mechanistic Insight : The deaminative coupling involves diazo intermediates and competing hydride-transfer pathways, as evidenced by deuterium scrambling experiments .

Condensation Reactions

The amine group reacts with carbonyl derivatives to form imines and amides.

Key Examples

Mechanistic Insight : Propanephosphonic acid cycloanhydride facilitates amide bond formation via activation of carboxylic acids . Imine synthesis proceeds through oxidative dehydrogenation under peroxide-mediated conditions .

Oxidation Reactions

TFMBA undergoes oxidation to generate nitriles and imines.

Key Examples

| Reaction Type | Oxidants/Conditions | Yield | Product | Reference |

|---|---|---|---|---|

| Nitrile formation | H₂O₂ (30%), 120°C, 20 h | 55% | 4-(Trifluoromethyl)benzonitrile | |

| Imine oxidation | O₂, Ru catalysts | 62% | N-Benzylidene derivatives |

Mechanistic Insight : Hydrogen peroxide acts as a green oxidant, converting primary amines to nitriles via a radical pathway .

Reductive Amination

TFMBA participates in reductive amination with ketones and aldehydes.

Key Example

| Substrate | Reductant/Conditions | Yield | Product | Reference |

|---|---|---|---|---|

| Acetophenone | NaBH₃CN, MeOH, RT | 75% | N-Benzyl-1-phenylethylamine |

Mechanistic Insight : The reaction proceeds via imine intermediate formation, followed by borohydride reduction .

Comparative Reactivity Table

| Reaction Type | Rate (Relative to Benzylamine) | Selectivity Notes |

|---|---|---|

| Nucleophilic substitution | 3–5× faster | Enhanced by CF₃ group activation |

| Oxidation | 2× slower | Steric hindrance from CF₃ group |

| Cross-coupling | Comparable | Dictated by catalyst efficiency |

科学研究应用

Medicinal Chemistry

4-(Trifluoromethyl)benzylamine has been utilized in the synthesis of various bioactive compounds. One notable application is in the development of antihyperglycemic agents. A series of derivatives, including 5-[(2,4-dioxothiazolidin-5-yl)methyl]-2-methoxy-N-[[4-(trifluoromethyl)-phenyl]methyl]benzamide, was identified as a candidate drug for diabetes treatment, demonstrating the compound's potential in pharmacological applications .

Case Study: Antidiabetic Agents

Synthesis of Complex Molecules

The compound serves as a building block in the synthesis of more complex molecules. For instance, it has been involved in the synthesis of ferrocenyl-bis-(1-(4-benzyl-5-morpholinooxazol-2-yl)-N-(4-(trifluoromethyl)benzyl)methanamine), showcasing its utility in creating multifunctional compounds via multi-component reactions .

Synthesis Example

A recent study demonstrated the efficient synthesis of a bis-heterocyclic compound using this compound through a Ugi-Zhu reaction, achieving a yield of 73% under microwave conditions .

Fluorine NMR Applications

The unique properties of fluorinated compounds have led to the exploration of their applications in NMR spectroscopy. This compound has been highlighted for its role in enhancing the sensitivity and efficiency of ligand screening processes through fluorine NMR techniques .

Fluorine NMR Efficiency

Material Science

In material science, this compound is used as a precursor for synthesizing functionalized polymers and materials with unique properties. Its incorporation into polymer matrices can enhance thermal stability and chemical resistance due to the trifluoromethyl group's characteristics.

Synthetic Methodologies

The compound has been employed in various synthetic methodologies, including:

- Reactions with Aryl and Alkyldisulfides : It has been reacted with different disulfides to form sulfenimines with yields ranging from 44% to 99%, indicating its versatility in organic synthesis .

Reaction Conditions Example

作用机制

4-(Trifluoromethyl)benzylamine can be compared with other benzylamines that have different substituents on the benzene ring :

4-Fluorobenzylamine: Similar structure but with a fluorine atom instead of a trifluoromethyl group. It has different reactivity and applications.

4-Methoxybenzylamine: Contains a methoxy group, leading to different electronic and steric properties.

4-Methylbenzylamine: Has a methyl group, which affects its chemical behavior and uses.

Uniqueness: The presence of the trifluoromethyl group in this compound imparts unique properties such as increased lipophilicity and metabolic stability, making it valuable in drug design and other applications.

相似化合物的比较

- 4-Fluorobenzylamine

- 4-Methoxybenzylamine

- 4-Methylbenzylamine

- 4-Chlorobenzylamine

- 3-(Trifluoromethyl)benzylamine

生物活性

4-(Trifluoromethyl)benzylamine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a benzylamine structure. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities. This article delves into the synthesis, biological activity, and applications of this compound, supported by data tables and relevant research findings.

This compound has the following chemical properties:

- Molecular Formula : C8H8F3N

- Molecular Weight : 189.15 g/mol

- CAS Number : 3300-51-4

The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it an interesting candidate for drug development.

Synthesis

The synthesis of this compound can be achieved through several methods, including:

- Direct Amination : Reaction of 4-(trifluoromethyl)benzaldehyde with ammonia or amines.

- Reduction Reactions : Reduction of corresponding nitro or nitrile derivatives.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, a study reported that derivatives containing the trifluoromethyl group exhibited significant inhibitory activity against various receptor tyrosine kinases (RTKs), including EGFR (Epidermal Growth Factor Receptor) and HER-2. The analogues derived from this compound showed up to 92% inhibition at 10 nM concentration against EGFR .

Toxicological Profile

The safety profile of this compound indicates potential irritant effects:

- Skin Irritation : Causes skin irritation upon contact.

- Eye Irritation : Can cause serious eye damage.

- Respiratory Effects : May cause respiratory irritation upon inhalation .

Moreover, overexposure may lead to methemoglobinemia, a condition where hemoglobin is altered, reducing its oxygen-carrying capacity .

Case Study 1: Docking Studies

A study involving molecular docking revealed that compounds with the trifluoromethyl group could effectively bind to the active sites of various kinases. The docking simulations indicated favorable interactions that could lead to the design of more potent inhibitors targeting cancer pathways .

Case Study 2: Structure-Activity Relationship (SAR)

Research focused on the SAR of benzylamine derivatives demonstrated that modifications in the benzyl position significantly influenced biological activity. The presence of the trifluoromethyl group was found to enhance binding affinity and selectivity towards specific targets in cancer cells .

Applications

This compound has diverse applications across several domains:

- Pharmaceutical Development : Utilized as an intermediate in synthesizing drugs targeting neurological disorders and cancers.

- Agricultural Chemistry : Employed in formulating agrochemicals for improved pest resistance.

- Material Science : Incorporated into polymers to enhance thermal stability and chemical resistance .

Data Table: Biological Activity Summary

| Activity Type | Target | Inhibition (%) | Concentration (nM) |

|---|---|---|---|

| Anticancer | EGFR | 92 | 10 |

| Anticancer | HER-2 | 91 | 10 |

| Toxicity | Skin Irritation | Yes | - |

| Toxicity | Eye Irritation | Yes | - |

属性

IUPAC Name |

[4-(trifluoromethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N/c9-8(10,11)7-3-1-6(5-12)2-4-7/h1-4H,5,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRDBLLIPPDOICK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60186637 | |

| Record name | 4-(Trifluoromethyl)benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60186637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3300-51-4 | |

| Record name | 4-(Trifluoromethyl)benzylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3300-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Trifluoromethyl)benzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003300514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Trifluoromethyl)benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60186637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(trifluoromethyl)benzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.975 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can 4-(trifluoromethyl)benzylamine be used to modify polymer surfaces?

A1: Yes, research has shown that this compound can be effectively used to modify the surface of polymers. For example, it has been successfully utilized in the chemical derivatization of epoxy-terminated silicon oxide surfaces. [] This process involves the formation of covalent C–N bonds between the amine group of this compound and epoxy groups on the polymer surface, resulting in a surface decorated with secondary amines. [] This modification strategy is particularly interesting for preparing biointerfaces, as it allows for the attachment of biomolecules containing an amino linker, such as carbohydrates. []

Q2: What is the significance of using this compound in surface modifications for biointerfaces?

A2: The use of this compound in surface modifications is particularly relevant for biointerfaces because it serves as a model compound for attaching biomolecules with an amino linker. [] By understanding the reaction mechanism and efficiency of this compound binding to epoxy-modified surfaces, researchers can gain valuable insights into the process of immobilizing larger biomolecules like carbohydrates. [] This approach enables the development of carbohydrate-functionalized biointerfaces, which have numerous applications in biosensing, drug delivery, and tissue engineering. []

Q3: How does this compound contribute to the development of perovskite solar cells?

A3: this compound has shown promise in enhancing the efficiency and stability of quasi-2D perovskite solar cells (PSCs). [] When incorporated into methylammonium lead iodide (MAPbI3) perovskite films, this compound acts as a spacer cation, inducing a spontaneous upper gradient 2D (SUG-2D) structure. [] This structure formation, driven by the hydrophobic nature of this compound, leads to several benefits: * Passivation of trap states: reducing energy loss pathways and improving charge collection. [] * Restrained ion motion: enhancing device stability by mitigating ion migration that can degrade performance over time. [] * Suppressed decomposition: The strong hydrogen bonding interactions (F···HN) between the fluorine atom of this compound and the hydrogen atom of methylamine in the perovskite structure contribute to improved thermal stability. []* Enhanced moisture resistance: The hydrophobic nature of this compound contributes to better moisture stability, which is crucial for real-world applications of PSCs. []

Q4: What are the analytical techniques used to characterize the presence and quantify the amount of this compound in surface modifications?

A4: Several analytical techniques are employed to characterize and quantify this compound in surface modifications. * X-ray photoelectron spectroscopy (XPS): This surface-sensitive technique is crucial for analyzing the elemental composition and chemical states of the modified surfaces. [] By tracking the presence and binding energy of fluorine, which is a constituent element of this compound, researchers can confirm the successful attachment of the molecule to the surface. []* Near-edge X-ray absorption fine structure spectroscopy (NEXAFS): This technique provides complementary information about the chemical bonding environment of elements within the modified layer. [] It helps in identifying specific chemical groups and bonds formed during the derivatization process. []* Water contact angle measurements: This method is used to assess changes in surface hydrophobicity/hydrophilicity upon modification. [] The presence of this compound with its hydrophobic trifluoromethyl group can alter the surface wettability, providing insights into the surface coverage and orientation of the attached molecules. []

Q5: Has this compound been investigated as a substrate for Monoamine oxidase?

A5: Yes, research indicates that this compound (11) can act as a substrate for monoamine oxidase (MAO). [] This characteristic was exploited in developing a new peroxidase-linked spectrophotometric assay for detecting MAO inhibitors. []

Q6: How does the structure of this compound relate to its applications?

A6: The molecular formula of this compound is C₈H₈F₃N and its molecular weight is 181.15 g/mol. The structure of this compound contributes to its diverse applications:* The presence of a reactive amine group (-NH2) allows for the formation of covalent bonds with various functional groups, making it suitable for surface modification strategies, as seen in its reaction with epoxy groups. []* The trifluoromethyl group (-CF3) introduces hydrophobicity to the molecule, influencing its self-assembly behavior and interaction with other molecules. [] This property is beneficial in applications such as the development of perovskite solar cells, where it promotes the formation of desired structures and enhances device stability. []* The aromatic benzene ring provides a scaffold for potential interactions with biological targets, making it a valuable building block in medicinal chemistry. [] This is highlighted by its role as a substrate for monoamine oxidase, an enzyme implicated in various neurological and psychiatric disorders. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。